molecular formula C10H10N2O2S B4596131 5-ETHYL-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE

5-ETHYL-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B4596131
M. Wt: 222.27 g/mol
InChI Key: NYJRLHWRQODXNA-UHFFFAOYSA-N
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Description

5-ETHYL-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
The exact mass of the compound 5-ethyl-N-3-isoxazolyl-2-thiophenecarboxamide is 222.04629874 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the utility of thiophene and isoxazole derivatives in synthesizing novel compounds with potential biological activities. For example, the preparation of biodegradable microspheres containing a new potent osteogenic compound, 3-ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carboxamide (BFB0261), showcases the application in the treatment of bone disorders. These microspheres, constructed from newly synthesized biodegradable polymers, aim for the sustained release of BFB0261, indicating the compound's significance in bone engineering (Umeki et al., 2010).

Polymer Science

The synthesis and characterization of polymers containing imidazole derivatives highlight the chemical versatility and potential industrial applications of these compounds. Polyamides derived from 1-methyl-4,5-imidazoledicarboxylic acid, demonstrating good thermal stability and solubility in a wide range of solvents, suggest the role of such compounds in developing new materials with desirable physical properties (Bouck & Rasmussen, 1993).

Chemical Reactions and Mechanisms

Research into the reactions of N-ethylmaleimide with peptides and amino acids has contributed to a deeper understanding of chemical modification processes important in protein chemistry. Such studies reveal the specificity and potential reactivity of compounds with thiol groups and other functional groups in proteins, emphasizing the importance of careful consideration when using reagents like N-ethylmaleimide for chemical modifications (Smyth et al., 1964).

Biological Activities

The anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been explored, showing significant antioxidant, analgesic, and anti-rheumatic effects. This research underscores the therapeutic potential of thiophene derivatives in designing new treatments for conditions like rheumatoid arthritis (Sherif & Hosny, 2014).

Properties

IUPAC Name

5-ethyl-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-7-3-4-8(15-7)10(13)11-9-5-6-14-12-9/h3-6H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJRLHWRQODXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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